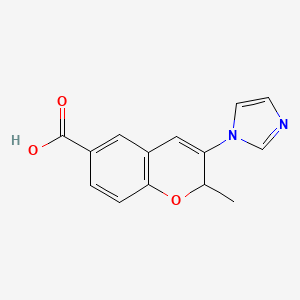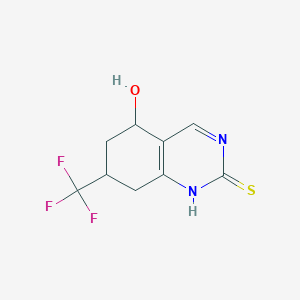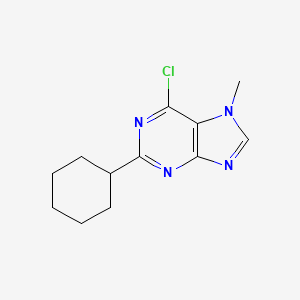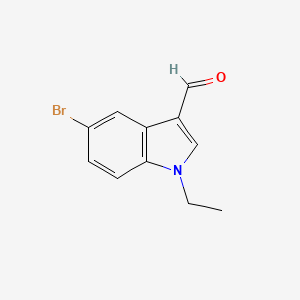
14-Heptadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Heptadecenal is an organic compound with the molecular formula C17H32O It is an aldehyde with a long aliphatic chain and a double bond located at the 14th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14-Heptadecenal can be synthesized through several methods. One common approach involves the oxidation of 14-heptadecenol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-heptadecene. This process involves the addition of a formyl group to the double bond in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Heptadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 14-heptadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to 14-heptadecenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.
Major Products Formed:
Oxidation: 14-Heptadecenoic acid.
Reduction: 14-Heptadecenol.
Substitution: Imines or oximes, depending on the nucleophile used.
Applications De Recherche Scientifique
14-Heptadecenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including long-chain fatty acids and alcohols.
Biology: It serves as a pheromone or signaling molecule in certain insect species, playing a role in their communication and behavior.
Medicine: Research has explored its potential as an antimicrobial agent due to its aldehyde group, which can react with microbial cell components.
Industry: It is utilized in the fragrance and flavor industry for its unique scent, contributing to the formulation of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of 14-Heptadecenal involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its antimicrobial properties, as it can disrupt microbial cell function by modifying essential biomolecules. Additionally, its role as a pheromone involves binding to specific receptors in insects, triggering behavioral responses.
Comparaison Avec Des Composés Similaires
14-Heptadecenoic acid: The oxidized form of 14-Heptadecenal, with a carboxylic acid group instead of an aldehyde.
14-Heptadecenol: The reduced form, with a hydroxyl group replacing the aldehyde.
(8Z)-Heptadecenal: A structural isomer with the double bond located at the 8th carbon atom.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in biological signaling make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H32O |
|---|---|
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(E)-heptadec-14-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,17H,2,5-16H2,1H3/b4-3+ |
Clé InChI |
RHIONVAURRQPSG-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCCCCCCCCCCCC=O |
SMILES canonique |
CCC=CCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862386.png)
![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)
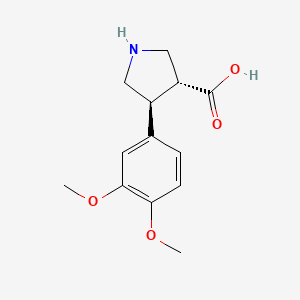
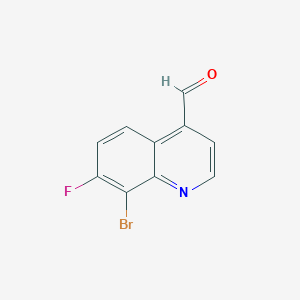
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)
